(R)-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chiral compound with a unique structure that includes a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxy-1-tetralone.
Reduction: The ketone group in 8-methoxy-1-tetralone is reduced to form the corresponding alcohol.
Esterification: The alcohol is then esterified with methyl chloroformate to yield the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
- Oxidation: Ketones and carboxylic acids.
- Reduction: Alcohols.
- Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of tetrahydronaphthalene derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: The enantiomer of the compound with similar properties but different biological activity.
8-Methoxy-1-tetralone: A precursor in the synthesis of the compound.
Tetrahydronaphthalene derivatives: A class of compounds with similar structures and varying functional groups.
Uniqueness
®-Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C13H16O3 |
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Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl (2R)-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-12-5-3-4-9-6-7-10(8-11(9)12)13(14)16-2/h3-5,10H,6-8H2,1-2H3/t10-/m1/s1 |
InChI Key |
BVLOJNBCUHLPPP-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)C(=O)OC |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)C(=O)OC |
Origin of Product |
United States |
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